1-(6-Bromo-2H-1,3-benzodioxol-5-yl)ethan-1-one
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Overview
Description
1-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-one is an organic compound that features a bromine atom attached to a dioxaindan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-one typically involves the bromination of 1,3-dioxaindan derivatives. One common method includes the reaction of 1,3-dioxaindan-5-carboxaldehyde with bromine in the presence of a suitable solvent such as methanol . The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted dioxaindan derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the dioxaindan ring system play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-1,3-benzodioxole-5-carboxaldehyde
- 1,3-benzodioxole-5-ethylamine
- 5-acetyl-2-bromopyridine
Uniqueness
1-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its bromine atom and dioxaindan ring system differentiate it from other similar compounds, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
71095-26-6 |
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Molecular Formula |
C9H7BrO3 |
Molecular Weight |
243.05 g/mol |
IUPAC Name |
1-(6-bromo-1,3-benzodioxol-5-yl)ethanone |
InChI |
InChI=1S/C9H7BrO3/c1-5(11)6-2-8-9(3-7(6)10)13-4-12-8/h2-3H,4H2,1H3 |
InChI Key |
GIFQNIVFKBAUFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1Br)OCO2 |
Origin of Product |
United States |
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